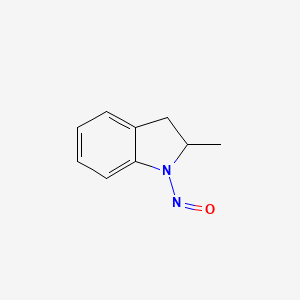

2-Methyl-1-nitroso-2,3-dihydro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Carcinogen

While Methylnitrosoindoline (MNI) itself hasn't been extensively studied in the context of its carcinogenicity, its structural similarity to established N-nitroso compounds, a class of known carcinogens, has raised concerns. Studies have shown that MNI can readily decompose to form diazoalkanes, another class of compounds with established carcinogenic properties. This suggests that MNI might indirectly contribute to the formation of carcinogens within the body. Source: Environmental Science & Technology Letters, 2018:

2-Methyl-1-nitroso-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₀N₂O. It is characterized by a unique structure that includes a nitroso group (-NO) and a dihydroindole framework. This compound appears as a pale yellow to reddish-brown crystalline solid and has a melting point of approximately 54-55 °C . Its solubility profile indicates it is slightly soluble in water but soluble in various organic solvents like ethanol and dichloromethane .

The compound is primarily utilized as a reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions and free radical reactions. The presence of the nitroso group allows for diverse reactivity, including:

- Electrophilic Aromatic Substitution: The nitroso group can act as an electrophile, facilitating substitution reactions on aromatic rings.

- Free Radical Reactions: The compound can participate in radical-mediated processes, which are significant in synthetic organic chemistry .

The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole typically involves the following steps:

- Starting Material: 2-Methylindole is reacted with nitrous acid under controlled conditions to generate the nitroso derivative.

- Reduction: Chemical reducing agents may be employed to convert intermediates into the desired product.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for further applications .

The applications of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole span various fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules.

- Spectral Indicator: Due to its unique absorption properties in the UV-visible range, it can be utilized as a spectral indicator in analytical chemistry .

- Pharmaceutical Research: Its role as an impurity in certain pharmaceutical compounds indicates potential relevance in drug development contexts .

Interaction studies involving 2-Methyl-1-nitroso-2,3-dihydro-1H-indole focus on its reactivity with biological macromolecules and other chemical entities. The nitroso group may facilitate interactions that could lead to modifications of proteins or nucleic acids, although specific studies detailing these interactions are scarce.

Several compounds share structural or functional similarities with 2-Methyl-1-nitroso-2,3-dihydro-1H-indole. Here are some notable examples:

Uniqueness

What sets 2-Methyl-1-nitroso-2,3-dihydro-1H-indole apart from these compounds is its specific dihydroindole structure combined with the nitroso functionality, which provides unique reactivity patterns and potential applications not fully explored in related compounds.

The nitrosation of 2-methylindoline to form 2-methyl-1-nitroso-2,3-dihydro-1H-indole represents a fundamental transformation in heterocyclic chemistry, proceeding through well-established mechanistic pathways that involve the selective modification of the secondary amino group [1]. The reaction mechanism centers on the formation of nitrosonium ion carriers that serve as electrophilic nitrosating agents capable of attacking the nucleophilic nitrogen center of the indoline substrate [1] [24].

The mechanistic pathway initiates with the generation of nitrous acid from sodium nitrite in the presence of an acid catalyst, typically acetic acid or hydrochloric acid [1]. Under acidic conditions, sodium nitrite undergoes protonation and dehydration to form dinitrogen trioxide, which exists in equilibrium with nitrous acid and serves as the primary nitrosating species [5]. The reaction proceeds through an electrophilic substitution mechanism where the nitrogen lone pair of 2-methylindoline attacks the electrophilic nitrogen center of dinitrogen trioxide, forming an intermediate that subsequently loses water to yield the final nitroso product [1] [5].

Kinetic studies have revealed that the nitrosation reaction follows second-order kinetics, with the reaction rate being directly proportional to both the concentration of the indoline substrate and the concentration of the nitrosating agent [18] [20]. The rate-determining step involves the nucleophilic attack of the indoline nitrogen on dinitrogen trioxide, with rate coefficients typically ranging from 10^6 to 10^8 mol^-1 s^-1 dm^3 depending on the specific reaction conditions and substrate substitution patterns [18] [19].

Temperature effects on the nitrosation mechanism demonstrate that optimal reaction conditions occur within the range of 15-25°C, where the formation of the desired nitroso product is maximized while minimizing competing side reactions [1]. Lower temperatures favor the stability of the nitrosating agents, while higher temperatures can lead to decomposition of both the nitrosating species and the product itself [1]. The reaction exhibits a distinct pH dependence, with optimal nitrosation occurring at pH values between 2 and 4, where the concentration of active nitrosating species is maximized [17] [20].

| Reaction Parameter | Optimal Range | Effect on Mechanism | Reference |

|---|---|---|---|

| Temperature | 15-25°C | Maximizes product formation | [1] |

| pH | 2-4 | Optimal nitrosating agent concentration | [17] [20] |

| Reaction Time | 4-7 hours | Complete conversion | [1] |

| Solvent System | Methanol/Water | Enhanced solubility and reactivity | [1] |

The stereochemical aspects of the nitrosation process reveal that the reaction proceeds with retention of configuration at the chiral center when starting from enantiomerically pure 2-methylindoline [1]. This observation suggests that the nitrosation occurs through a direct substitution mechanism without significant involvement of intermediates that would lead to racemization [1]. The selectivity for nitrogen nitrosation over carbon nitrosation is attributed to the higher nucleophilicity of the nitrogen lone pair compared to the carbon centers in the indoline ring system [2].

Solvent effects play a crucial role in determining the efficiency and selectivity of the nitrosation reaction [1]. Aqueous methanol solutions provide an optimal balance between substrate solubility and reactivity of the nitrosating agents [1]. The presence of water is essential for the formation of nitrous acid from sodium nitrite, while methanol enhances the solubility of the organic substrate and facilitates efficient mixing of the reaction components [1].

Industrial-Scale Production Challenges and Purification Protocols

The transition from laboratory-scale synthesis to industrial production of 2-methyl-1-nitroso-2,3-dihydro-1H-indole presents significant technical and economic challenges that require careful consideration of reaction kinetics, heat management, and product purification strategies [23] [24]. Industrial-scale nitrosation reactions are characterized by reduced heat transfer efficiency and mixing effectiveness compared to laboratory conditions, necessitating modified reaction protocols and enhanced safety measures [23].

Heat management represents one of the most critical aspects of industrial-scale nitrosation processes [23]. The exothermic nature of the nitrosation reaction, combined with the reduced surface area to volume ratio in large reactors, creates significant thermal management challenges [23]. Industrial processes typically employ external cooling systems and controlled reagent addition rates to maintain reaction temperatures within the optimal range of 17-23°C [1]. Temperature excursions above 40°C can lead to decomposition of both the nitrosating agents and the desired product, significantly reducing yields and product quality [1] [23].

The industrial production protocol involves the use of stainless steel reactors equipped with efficient agitation systems and external cooling capabilities [1] [27]. A typical industrial batch begins with the addition of 2-methylindoline to a mixture of water and methanol, followed by the controlled addition of sodium nitrite [1]. Acetic acid is then added gradually over a period of 4-7 hours while maintaining the reaction temperature between 17-23°C [1]. The controlled addition rate prevents rapid heat generation and ensures complete conversion of the starting material [1].

| Scale Parameter | Laboratory Scale | Industrial Scale | Scaling Challenge |

|---|---|---|---|

| Batch Size | 1-100 g | 100-1000 kg | Heat transfer efficiency |

| Reaction Time | 4-6 hours | 6-8 hours | Mass transfer limitations |

| Temperature Control | ±2°C | ±5°C | Thermal management complexity |

| Mixing Efficiency | High | Moderate | Reactor geometry constraints |

Purification protocols for industrial-scale production must address the challenges associated with large volumes of reaction mixtures containing multiple components including unreacted starting materials, byproducts, and solvent systems [1] [24]. The primary purification approach involves crystallization from organic solvents followed by acid-base treatment to form stable salt forms [1]. The crude reaction mixture is typically treated with toluene to extract the organic components, followed by the addition of hydrochloric acid to form the hydrochloride salt of the product [1].

The crystallization process requires careful control of temperature and solvent composition to achieve optimal product purity and yield [1]. Industrial protocols typically involve heating the toluene extract to 55°C followed by controlled cooling to induce crystallization [1]. The resulting crystals are isolated by filtration and washed with ethyl acetate to remove residual impurities [1]. This purification protocol achieves purities sufficient for pharmaceutical applications without requiring additional chromatographic purification steps [1].

Quality control considerations for industrial production include monitoring of residual starting materials, byproduct formation, and solvent residues [24] [26]. High-performance liquid chromatography analysis is employed to verify product purity and identify potential impurities [1]. The industrial process must also address the challenges associated with nitrosamine impurity formation, which requires careful control of reaction conditions and purification protocols to meet regulatory requirements [24] [25].

Waste management and environmental considerations represent additional challenges in industrial-scale production [24]. The process generates aqueous waste streams containing residual nitrites and organic solvents that require appropriate treatment before disposal [24]. Industrial facilities typically employ solvent recovery systems to minimize waste generation and reduce production costs [24].

Novel Catalytic Approaches for Enantioselective Synthesis

The development of enantioselective synthetic methodologies for 2-methyl-1-nitroso-2,3-dihydro-1H-indole has emerged as a significant area of research, driven by the increasing demand for enantiomerically pure compounds in pharmaceutical applications [11] [12]. Novel catalytic approaches have been developed that utilize chiral catalysts to control the stereochemical outcome of nitrosation reactions, enabling access to optically active nitroso compounds with high enantiomeric excess [11] [12] [14].

Silver-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyst systems have demonstrated exceptional performance in enantioselective nitroso aldol reactions, achieving enantioselectivities ranging from 84-97% under optimized conditions [11] [12]. The catalyst operates through the formation of chiral enolate intermediates that undergo stereoselective reaction with nitrosating agents [11]. The optimal catalyst loading typically ranges from 5-10 mol%, with reaction temperatures maintained between -78°C and room temperature depending on the specific substrate and desired selectivity [11] [12].

Pyrrolidine-based organocatalysts have emerged as highly effective systems for enantioselective nitrosation reactions [11] [14]. These catalysts function through the formation of chiral iminium intermediates that facilitate stereoselective approach of nitrosating agents to the substrate [11] [14]. Proline and its derivatives have shown particular promise, achieving enantioselectivities of 70-97% in the synthesis of various nitroso compounds [11] [14]. The reaction mechanism involves the formation of a chiral iminium ion through condensation of the catalyst with the substrate, followed by stereoselective nitrosation at the activated position [11] [14].

| Catalyst System | Enantioselectivity (%) | Temperature Range | Substrate Scope | Reference |

|---|---|---|---|---|

| Silver-BINAP | 84-97 | Room temperature | Ketone enolates | [11] [12] |

| Proline derivatives | 70-97 | 0°C to room temperature | Aldehydes | [11] [14] |

| Pyrrolidine-tetrazole | >90 | -78°C to room temperature | Aldehydes/ketones | [11] |

| Chiral Brønsted acids | 85-95 | 0-25°C | Various amines | [12] |

Chiral Brønsted acid catalysts represent another promising approach for enantioselective nitrosation reactions [12]. These catalysts operate through the activation of both the substrate and the nitrosating agent, creating a chiral environment that favors the formation of one enantiomer over the other [12]. 1-(1-naphthyl)glycolic acid and TADDOL derivatives have shown particular effectiveness, achieving enantioselectivities of 85-95% under optimized conditions [12].

The mechanism of chiral Brønsted acid catalysis involves the simultaneous activation of the nucleophilic substrate and the electrophilic nitrosating agent through hydrogen bonding interactions [12]. The chiral catalyst creates a defined stereochemical environment that directs the approach of the reactants, leading to preferential formation of one enantiomer [12]. Reaction conditions typically involve low temperatures (0-25°C) and anhydrous solvents to maximize catalyst effectiveness and minimize competitive racemization pathways [12].

Recent advances in asymmetric catalysis have led to the development of dual catalytic systems that combine transition metal catalysts with chiral organocatalysts [13] [16]. These systems offer enhanced reactivity and selectivity compared to single-catalyst approaches, enabling the synthesis of complex chiral nitroso compounds with multiple stereocenters [13] [16]. Palladium-based catalysts combined with chiral N,N'-dioxide ligands have demonstrated particular promise, achieving both high yields and excellent enantioselectivities in challenging substrate transformations [13] [16].

The application of flow chemistry techniques to enantioselective nitrosation reactions has opened new possibilities for continuous production of chiral nitroso compounds [11]. Flow reactors offer superior temperature control and mixing efficiency compared to batch processes, enabling more precise control over reaction conditions and stereochemical outcomes [11]. The combination of flow chemistry with immobilized chiral catalysts provides opportunities for continuous asymmetric synthesis with catalyst recycling and reduced waste generation [11].

Purity

Quantity

XLogP3

Appearance

Melting Point

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant